2-Fluoro-5-nitrophenylisothiocyanate chemical structure and molecular weight
2-Fluoro-5-nitrophenylisothiocyanate chemical structure and molecular weight
A Dual-Electrophile Scaffold for Heterocyclic Synthesis and Proteomic Tagging[1]
Executive Summary
2-Fluoro-5-nitrophenylisothiocyanate (CAS 340719-39-3) is a highly specialized organosulfur compound characterized by a trifunctional benzene core. Unlike standard isothiocyanates used solely for amine conjugation (e.g., PITC), this molecule integrates a nucleophilic reactive site (isothiocyanate), an electron-withdrawing activator (nitro group), and a leaving group (fluorine) within a specific geometric arrangement.
This unique architecture enables a "cascade" reactivity profile: the isothiocyanate group first captures a nucleophile (such as a primary amine) to form a thiourea, which can subsequently undergo intramolecular nucleophilic aromatic substitution (SNAr) to displace the fluorine atom. This makes the compound an invaluable "one-pot" building block for synthesizing 6-nitrobenzothiazoles and related pharmacophores found in antimicrobial and anticancer agents.
Chemical Identity & Structural Analysis
The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The electronic interplay between these substituents defines its reactivity.
Physicochemical Profile
| Parameter | Data |
| Chemical Name | 2-Fluoro-5-nitrophenylisothiocyanate |
| CAS Number | 340719-39-3 |
| Molecular Formula | C₇H₃FN₂O₂S |
| Molecular Weight | 198.17 g/mol |
| Exact Mass | 197.990 g/mol |
| Physical State | Crystalline Solid (typically pale yellow to orange) |
| Solubility | Soluble in DCM, THF, DMF, DMSO; hydrolyzes in water. |
| SMILES | O=c1cc(N=C=S)c(F)cc1 |
Structural Reactivity Analysis
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Isothiocyanate (-NCS) at C1: The primary electrophile. The carbon atom is highly susceptible to nucleophilic attack by amines, hydrazines, and thiols.
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Fluorine (-F) at C2: A potential leaving group. Its position ortho to the -NCS group and para to the -NO₂ group is critical.
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Nitro (-NO₂) at C5: A strong electron-withdrawing group (EWG). It exerts a -M (mesomeric) effect that significantly lowers electron density at C2, activating the C-F bond for displacement (SNAr).
Synthetic Pathways
The synthesis of 2-Fluoro-5-nitrophenylisothiocyanate typically proceeds via the thiophosgenation of the corresponding aniline precursor. Due to the toxicity of thiophosgene, modern protocols may employ thiocarbonyldiimidazole (TCDI) or diphosgene derivatives.
Core Synthesis Workflow
Figure 1: Synthetic pathway from aniline precursor.[1] The reaction is typically biphasic (DCM/Water) using a mild base (CaCO₃) to scavenge HCl.
Reactivity & Applications in Drug Design
The primary utility of this compound lies in its ability to access fused heterocyclic systems, specifically benzothiazoles , which are privileged scaffolds in medicinal chemistry.
The "Cascade" Cyclization Mechanism
This molecule acts as a "chemical linchpin."
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Step 1 (Intermolecular): A primary amine attacks the isothiocyanate carbon, forming a stable thiourea intermediate.
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Step 2 (Intramolecular): Under basic conditions or heat, the sulfur atom of the thiourea (acting as a nucleophile) attacks the C2 position, displacing the fluorine atom (activated by the para-nitro group).
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Result: Formation of a 2-substituted-6-nitrobenzothiazole .
Benzothiazole Synthesis Workflow
Figure 2: Mechanism for the synthesis of 6-nitrobenzothiazoles. The nitro group at C5 activates the fluorine at C2, enabling the sulfur nucleophile to close the ring.
Proteomic Applications
While less common than PITC (Edman's Reagent), the 2-fluoro-5-nitro derivative offers distinct advantages in specialized proteomic workflows:
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Enhanced Hydrophobicity: Increases retention times in Reverse-Phase HPLC, useful for separating small hydrophilic peptides.
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19F NMR Probe: The fluorine atom serves as a sensitive NMR reporter. If the cyclization is not performed, the fluorine signal can report on the local environment of the tagged protein/peptide.
Experimental Protocols
Protocol A: General Synthesis of N-Substituted Thioureas
Use this protocol to derivatize an amine without cyclizing to the benzothiazole.
Reagents:
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2-Fluoro-5-nitrophenylisothiocyanate (1.0 equiv)
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Primary Amine (1.1 equiv)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Base: Triethylamine (TEA) (1.2 equiv) - Optional, speeds up reaction
Procedure:
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Preparation: Dissolve 1.0 mmol (198 mg) of 2-Fluoro-5-nitrophenylisothiocyanate in 5 mL of anhydrous DCM under an inert atmosphere (N₂).
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Addition: Add the primary amine (1.1 mmol) dropwise to the stirring solution. If the amine is a salt (e.g., hydrochloride), add 2.2 equiv of TEA.
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Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the isothiocyanate spot will disappear; a more polar thiourea spot will appear).
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Work-up: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/hexane to obtain the N-(2-fluoro-5-nitrophenyl)-N'-substituted thiourea.
Protocol B: One-Pot Cyclization to 6-Nitrobenzothiazoles
Use this protocol to synthesize the heterocyclic scaffold.
Procedure:
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Follow Protocol A to generate the thiourea intermediate in DMF (Dimethylformamide) instead of DCM.
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Cyclization: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv) to the reaction mixture.
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Heating: Heat the mixture to 80–100°C for 4–6 hours. The basic conditions promote the deprotonation of the thiourea sulfur, triggering the SNAr displacement of the fluorine.
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Purification: Pour into ice water. The precipitate is the crude benzothiazole. Filter and purify via silica gel chromatography.
Safety & Handling
Hazard Classification:
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Acute Toxicity: Toxic if swallowed (Nitro compound).
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Skin/Eye Irritant: Causes severe skin burns and eye damage (Isothiocyanate).
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Sensitizer: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Handling Precautions:
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Moisture Sensitivity: Isothiocyanates hydrolyze slowly to amines and COS. Store in a desiccator at -20°C.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
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Waste Disposal: Quench excess isothiocyanate with an aqueous ammonia solution before disposal.
References
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Ares, J. J. (1991).[1] Synthesis of 2-Substituted Benzothiazoles from 2-Fluorophenylisothiocyanate.[1] Synthetic Communications, 21(5), 625–633. Retrieved from [Link]
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PubChem. (2025).[2][3] Compound Summary: 4-Nitrophenyl isothiocyanate (Analogous Reactivity). National Library of Medicine. Retrieved from [Link]
